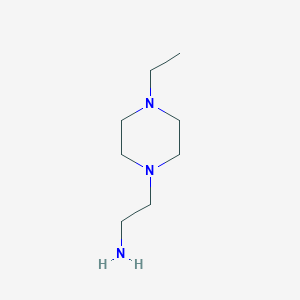
2-(4-Ethylpiperazin-1-yl)ethanamine
Cat. No. B1269659
Key on ui cas rn:
4489-46-7
M. Wt: 157.26 g/mol
InChI Key: SHUQIGHJQMJUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05814634
Procedure details


To a solution of 1-piperazineethanol(2.28 g) in acetone(40 ml) were added bromoacetonitrile(2.40 g) and potassium carbonate(5.53 g) and then the mixture was stirred at room temperature for 4 hours. After the reaction, the reaction mixture was washed with saturated brine and water successively, dried over sodium sulfate anhydride, and concentrated under a vacuum. To the residue dissolved in methanol(60 ml) were added cobalt chloride(9.50 g) and sodium borohydride(7.60 g), and then the mixture was stirred at room temperature for 30 minutes. After the reaction mixture was concentrated, the resulting residue was dissolved in chloroform. After a filtration, the filtrate was concentrated, thereby yielding 1.17 g (41%) of 4-(2-aminoethyl)-1-ethylpiperazine.




Yield
41%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1([CH2:7][CH2:8]O)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.BrCC#[N:13].C(=O)([O-])[O-].[K+].[K+].C[C:21]([CH3:23])=O>>[NH2:13][CH2:8][CH2:7][N:1]1[CH2:6][CH2:5][N:4]([CH2:21][CH3:23])[CH2:3][CH2:2]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.28 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCNCC1)CCO
|
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC#N
|
|
Name
|
|
|
Quantity
|
5.53 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
WASH
|
Type
|
WASH
|
|
Details
|
the reaction mixture was washed with saturated brine and water successively
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate anhydride
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under a vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
To the residue dissolved in methanol(60 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added cobalt chloride(9.50 g) and sodium borohydride(7.60 g)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
|
Duration
|
30 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After the reaction mixture was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting residue was dissolved in chloroform
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After a filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCN1CCN(CC1)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.17 g | |
| YIELD: PERCENTYIELD | 41% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
